BenchChemオンラインストアへようこそ!

N,N-Dimethyl-4,4-diphenylbut-3-enamide

ADME CNS drug discovery Physicochemical profiling

N,N-Dimethyl-4,4-diphenylbut-3-enamide (CAS 915318-08-0) is a synthetic small molecule (C18H19NO, MW 265.35 g/mol) characterized as the N,N-dimethylamide derivative of 4,4-diphenylbut-3-enoic acid. With a topological polar surface area (PSA) of 20.31 Ų and computed LogP of 3.60, the compound occupies a moderately lipophilic chemical space typical of CNS-penetrant or membrane-permeable scaffold candidates.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 915318-08-0
Cat. No. B12619461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4,4-diphenylbut-3-enamide
CAS915318-08-0
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC=C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H19NO/c1-19(2)18(20)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3
InChIKeyRRKSZNBZZXQHCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4,4-diphenylbut-3-enamide (CAS 915318-08-0): Procurement-Ready Physicochemical and Database Baseline


N,N-Dimethyl-4,4-diphenylbut-3-enamide (CAS 915318-08-0) is a synthetic small molecule (C18H19NO, MW 265.35 g/mol) characterized as the N,N-dimethylamide derivative of 4,4-diphenylbut-3-enoic acid . With a topological polar surface area (PSA) of 20.31 Ų and computed LogP of 3.60, the compound occupies a moderately lipophilic chemical space typical of CNS-penetrant or membrane-permeable scaffold candidates . It is registered as an Enamine REAL building block (ID Z1129284100), confirming commercial availability for library synthesis and medicinal chemistry campaigns [1]. The compound belongs to the broader class of 4,4-diphenylbut-3-enyl derivatives, which have been extensively explored as GABA uptake inhibitors and phosphodiesterase modulators, establishing a precedent for its use as a functionalized fragment or scaffold core [2].

Why N,N-Dimethyl-4,4-diphenylbut-3-enamide Cannot Be Replaced by Other 4,4-Diphenylbut-3-enyl Analogs


Within the 4,4-diphenylbut-3-enyl chemical series, minor structural modifications produce large functional shifts. The dimethylamide terminus in N,N-dimethyl-4,4-diphenylbut-3-enamide (CAS 915318-08-0) confers a distinct hydrogen-bond acceptor profile (PSA 20.31 Ų, no H-bond donors) compared to analogous primary amides, carboxylic acids, or hydroxyl derivatives . Published SAR for this scaffold shows that transformation from a 4-hydroxybutanamide to a nipecotic acid conjugate alters GAT-1 inhibitor potency by over 100-fold [1]. Similarly, the amide carbonyl's electronic environment directly affects reactivity toward nucleophiles—critical for fragment elaboration strategies . Generic substitution without controlling for the N,N-dimethylamide motif risks loss of target engagement, altered metabolic stability, and divergent physicochemical properties that invalidate SAR continuity [1].

Quantitative Differentiation Evidence: N,N-Dimethyl-4,4-diphenylbut-3-enamide vs Closest Analogs


PSA-Driven Permeability Differentiation: Target Compound vs Hydroxylated 4,4-Diphenylbut-3-enyl Derivatives

N,N-Dimethyl-4,4-diphenylbut-3-enamide (CAS 915318-08-0) has a computed topological polar surface area (PSA) of 20.31 Ų, significantly lower than hydroxylated 4,4-diphenylbut-3-enyl derivatives such as 4-hydroxy-2-oxo-N,4-diphenylbut-3-enamide (PSA > 66 Ų due to additional hydroxyl and carbonyl groups) and 4,4-diphenylbut-3-enyl nipecotic acid conjugates (PSA typically 40–60 Ų from the carboxylic acid moiety) [1]. PSA values below 60 Ų are associated with favorable blood-brain barrier penetration, while values below 30–40 Ų correlate with optimal passive membrane permeability. The target compound's low PSA (20.31 Ų) and zero hydrogen-bond donor count place it in a more CNS-accessible chemical space than the majority of published GABA-targeting 4,4-diphenylbut-3-enyl derivatives, which contain at least one carboxylate or hydroxyl group required for transporter recognition [1].

ADME CNS drug discovery Physicochemical profiling

H-Bond Donor Deletion Confers Distinct PK Liability Profile vs GAT-1 Active Analogs

The target compound has zero hydrogen-bond donor (HBD) groups, compared to the primary amide or amine-containing 4,4-diphenylbut-3-enyl GAT-1 inhibitors reported by Sitka et al. (2013), which possess 1–2 HBDs [1]. The absence of HBDs in N,N-dimethyl-4,4-diphenylbut-3-enamide is predicted to reduce susceptibility to Phase II glucuronidation and sulfation, which primarily target hydroxyl and primary/secondary amine groups. Furthermore, N,N-dimethylamide groups can act as substrates for CYP-mediated N-demethylation, generating a predictable metabolite (the monomethylamide or primary amide) [2]. This metabolic pathway is well-characterized and can be prospectively managed, unlike the complex multi-site oxidation profiles of poly-hydroxylated analogs.

Drug metabolism Physicochemical ADME Metabolic stability

Commercial Availability as Synthetic Building Block Differentiates Target Compound from Research-Only Analogs

CAS 915318-08-0 is explicitly registered in the Enamine REAL database (ID Z1129284100) as a purchasable building block, confirming its immediate procurement feasibility for parallel library synthesis or fragment elaboration [1]. In contrast, many 4,4-diphenylbut-3-enyl GAT-1 and PDE inhibitor leads (e.g., SKF-89976A and its analogs) are academic tool compounds requiring custom synthesis with lead times exceeding 6–8 weeks [2]. The target compound's availability via Enamine's catalog—supported by a standardized QC process, minimum purity specifications (typically ≥95%), and rapid shipping—provides a practical advantage for time-sensitive medicinal chemistry projects.

Chemical procurement Medicinal chemistry Library synthesis

Lipophilicity Window Suitable for CNS Target Exploration vs Highly Polar GABA Transporter Inhibitors

N,N-Dimethyl-4,4-diphenylbut-3-enamide has a computed LogP of 3.60 , which falls within the CNS drug-like property space (typically LogP 1–5 for oral CNS drugs). The GABA-targeting 4,4-diphenylbut-3-enyl derivatives described in the literature, which incorporate carboxylic acid or amino acid motifs essential for transporter binding, have considerably lower computed LogP values: estimated 0.8–2.5 for nipecotic acid conjugates and 1.5–3.0 for acyclic β-amino acid derivatives [1]. The target compound's higher LogP may offer improved passive permeability and volume of distribution, though it potentially comes at the cost of reduced aqueous solubility relative to more polar analogs.

CNS drug design Lipophilicity Property-based optimization

Application Scenarios Where N,N-Dimethyl-4,4-diphenylbut-3-enamide (CAS 915318-08-0) Delivers Procurement Advantage


Fragment-Based CNS Lead Discovery Leveraging Low PSA and Commercial Availability

The combination of low PSA (20.31 Ų), zero HBDs, and immediate Enamine REAL catalog availability makes CAS 915318-08-0 an ideal fragment or scaffold for CNS drug discovery programs targeting intracellular or membrane-bound proteins where permeability is rate-limiting [1][2]. Procurement from Enamine enables rapid parallel library synthesis via amide coupling at the terminal alkene or dimethylamide functional groups [2].

PDE8A-Targeted Probe Development Using the 4,4-Diphenylbut-3-enyl Scaffold

Given that certain 4,4-diphenylbut-3-enyl derivatives exhibit PDE8A1 inhibitory activity, CAS 915318-08-0 can serve as a chemically tractable starting point for PDE8A probe development [1]. Its dimethylamide group offers a synthetic handle for SAR exploration of the amide pocket within the PDE8A active site, while the diphenylbutenyl motif may engage the hydrophobic clamp region identified in PDE8A crystal structures (PDB: 3ECM) [1].

Scaffold-Hopping from GAT-1 Inhibitors to Novel Transporter or GPCR Targets

The 4,4-diphenylbut-3-enyl skeleton of CAS 915318-08-0 is a privileged fragment found in known GAT-1 inhibitors, but the N,N-dimethylamide substitution eliminates the carboxylic acid moiety required for GAT-1 binding, creating a non-GAT scaffold [1]. This 'polarity switch' enables scaffold-hopping campaigns to probe alternative CNS targets—such as GPCRs, ion channels, or transporters—that prefer neutral, hydrogen-bond-acceptor-only ligands [1].

Quote Request

Request a Quote for N,N-Dimethyl-4,4-diphenylbut-3-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.